molecular formula C6H7BrN2O B2946695 (5-Amino-2-bromopyridin-3-yl)methanol CAS No. 1805614-52-1

(5-Amino-2-bromopyridin-3-yl)methanol

Cat. No.: B2946695
CAS No.: 1805614-52-1
M. Wt: 203.039
InChI Key: LYPOVDFPFWNDDG-UHFFFAOYSA-N
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Description

(5-Amino-2-bromopyridin-3-yl)methanol: is a chemical compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Mechanism of Action

Mode of Action

The mode of action of 5-Amino-2-bromopyridine-3-methanol involves its interaction with its targets, leading to various biochemical changes. The bromine atom in the compound can participate in various organic transformation reactions, making it highly reactive . It can act as an electrophile in palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira coupling reactions . In these reactions, the bromine atom reacts with corresponding nucleophiles, such as organoboron compounds or acetylenes, to generate coupled products .

Result of Action

The molecular and cellular effects of 5-Amino-2-bromopyridine-3-methanol’s action would depend on its specific targets and the biochemical pathways it affects. Given its reactivity, the compound could potentially induce a variety of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-2-bromopyridine-3-methanol. Factors such as temperature, pH, and the presence of other compounds could affect its reactivity and interactions with its targets . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-bromopyridin-3-yl)methanol typically involves the bromination of 3-hydroxypyridine followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine as the aminating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Amino-2-bromopyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are commonly employed.

Major Products Formed:

    Oxidation: Formation of 5-amino-2-bromopyridine-3-carboxylic acid.

    Reduction: Formation of 5-amino-2-bromopyridin-3-ylmethane.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: (5-Amino-2-bromopyridin-3-yl)methanol is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are explored for their antimicrobial, antiviral, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also utilized in the manufacture of electronic materials and as a precursor for specialty chemicals.

Comparison with Similar Compounds

  • (2-Amino-5-bromopyridin-3-yl)methanol
  • (3-Amino-5-bromopyridin-2-yl)methanol

Comparison: While (5-Amino-2-bromopyridin-3-yl)methanol shares structural similarities with these compounds, it is unique in its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(5-amino-2-bromopyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPOVDFPFWNDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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